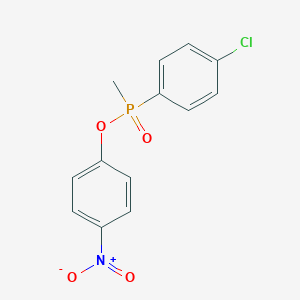
4-Nitrophenyl (4-chlorophenyl)methylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is an organophosphorus compound that features both nitrophenyl and chlorophenyl groups attached to a methylphosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (4-chlorophenyl)methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (4-chlorophenyl)methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various enzymatic reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chlorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s binding to its targets. The methylphosphinate moiety can interact with enzymes and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl phosphate: Used as a substrate for phosphatase enzymes.
4-Nitrophenyl acetate: Employed in the study of esterases.
4-Nitrophenyl-β-D-glucopyranoside: Used in glycosidase assays.
Uniqueness
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is unique due to the presence of both nitrophenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the methylphosphinate moiety makes this compound versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
81344-25-4 |
|---|---|
Molekularformel |
C13H11ClNO4P |
Molekulargewicht |
311.66 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11ClNO4P/c1-20(18,13-8-2-10(14)3-9-13)19-12-6-4-11(5-7-12)15(16)17/h2-9H,1H3 |
InChI-Schlüssel |
ORLKOTAMWPYNIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



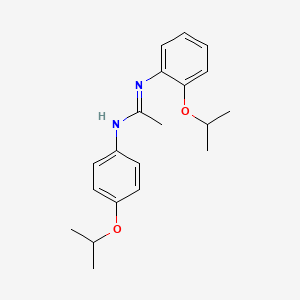
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
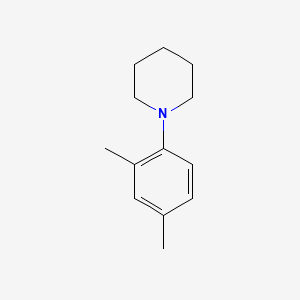
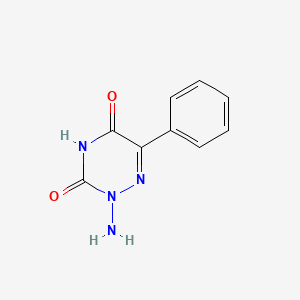
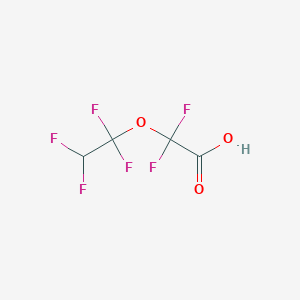
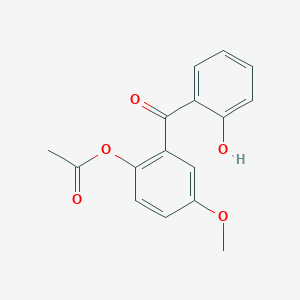
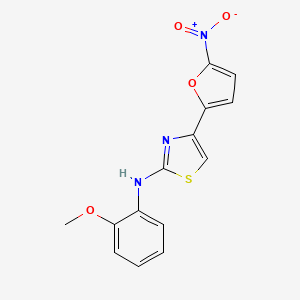
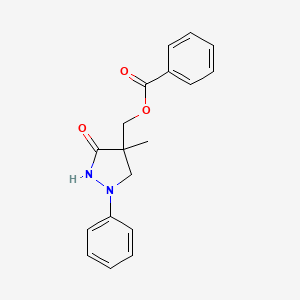
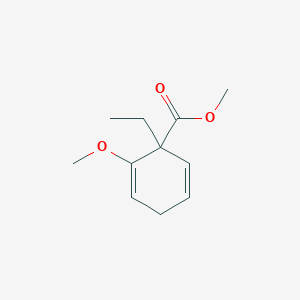
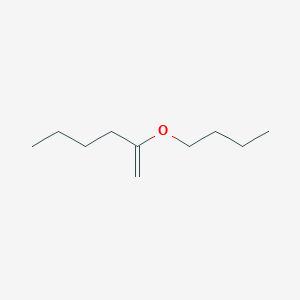
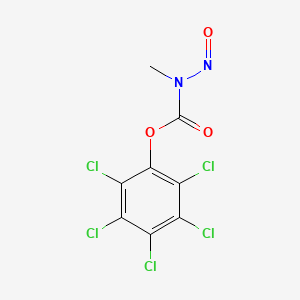
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
